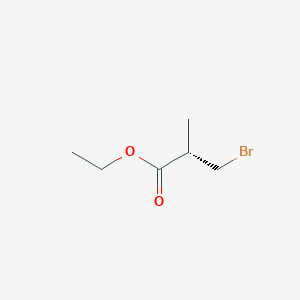
Ethyl (S)-3-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-3-bromo-2-methylpropanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group attached to a 3-bromo-2-methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Steglich Esterification: One common method for preparing ethyl (S)-3-bromo-2-methylpropanoate is through Steglich esterification.
Fischer Esterification: Another method is Fischer esterification, where 3-bromo-2-methylpropanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl (S)-3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-bromo-2-methylpropanoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products:
Substitution: Depending on the nucleophile, products can include ethyl (S)-3-hydroxy-2-methylpropanoate, ethyl (S)-3-alkoxy-2-methylpropanoate, or ethyl (S)-3-amino-2-methylpropanoate.
Reduction: The major product is ethyl (S)-3-bromo-2-methylpropanol.
Hydrolysis: The products are 3-bromo-2-methylpropanoic acid and ethanol.
Scientific Research Applications
Ethyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom, making them susceptible to nucleophilic attack .
Comparison with Similar Compounds
Ethyl 3-bromo-2-methylpropanoate: Similar in structure but lacks the stereochemistry.
Methyl (S)-3-bromo-2-methylpropanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl (S)-3-chloro-2-methylpropanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom also imparts distinct reactivity compared to its chloro and non-halogenated analogs .
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
ethyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
VTORDCJYLAYUQF-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)CBr |
Canonical SMILES |
CCOC(=O)C(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















